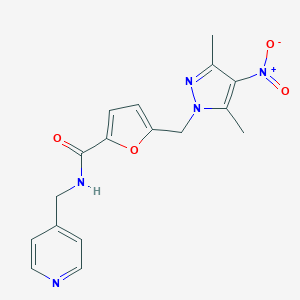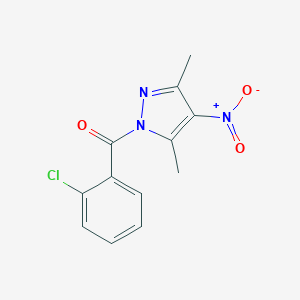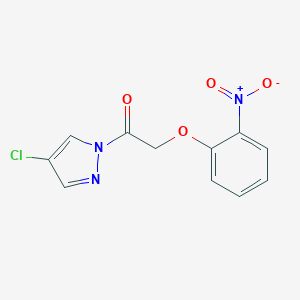
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid, also known as BNAT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid is not fully understood. However, it has been suggested that 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid works by inhibiting the activity of certain enzymes in the body, which can lead to the inhibition of bacterial growth and the prevention of cancer cell proliferation.
Biochemical and Physiological Effects:
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, viruses, and cancer cells. 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid in lab experiments is its ability to inhibit the growth of bacteria and viruses. This makes it a useful tool for studying the mechanisms of bacterial and viral infections. However, one limitation of using 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid. One direction is to further investigate its potential as a treatment for bacterial and viral infections. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid in humans.
Synthesemethoden
The synthesis of 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid involves the reaction of 5-amino-3-nitro-1H-1,2,4-triazole with 1-adamantanecarboxylic acid in the presence of bromine. The resulting product is a yellow crystalline powder with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid has been studied for its potential therapeutic applications in various fields of science. It has been found to have antimicrobial, antiviral, and anticancer properties. 3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid has also been studied for its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxylic acid |
|---|---|
Molekularformel |
C13H15BrN4O4 |
Molekulargewicht |
371.19 g/mol |
IUPAC-Name |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H15BrN4O4/c14-10-15-11(18(21)22)16-17(10)13-4-7-1-8(5-13)3-12(2-7,6-13)9(19)20/h7-8H,1-6H2,(H,19,20) |
InChI-Schlüssel |
DIYLKADNFMGZCX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)


![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)
![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)
![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)

![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)